
2-Chloro-6-iodobenzaldehyde
Overview
Description
2-Chloro-6-iodobenzaldehyde (CAS: 51738-07-9) is a dihalogenated aromatic aldehyde with the molecular formula C₇H₄ClIO and a molecular weight of 266.46 g/mol . The compound features chlorine and iodine substituents at the 2- and 6-positions of the benzaldehyde ring, respectively. This structural configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediates. Its iodine atom enhances reactivity in metal-catalyzed transformations (e.g., Suzuki-Miyaura couplings), while the chlorine substituent contributes to stability and regioselectivity.
Biochemical Analysis
Biochemical Properties
2-Chloro-6-iodobenzaldehyde plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . The compound’s interaction with these enzymes can lead to altered metabolic pathways and affect the overall biochemical processes within the cell.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells, leading to changes in gene expression related to antioxidant defense mechanisms . Additionally, it has been observed to disrupt normal cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation of their functions. For example, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered phosphorylation states of proteins, affecting downstream signaling events and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been associated with sustained oxidative stress and potential cytotoxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to induce mild oxidative stress and alter metabolic pathways without causing significant toxicity . At higher doses, this compound can lead to severe oxidative damage, cellular dysfunction, and even cell death. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules and affect metabolic flux. Additionally, this compound has been found to influence the levels of certain metabolites, indicating its impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can also vary depending on factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct this compound to these compartments. The presence of this compound in the mitochondria can lead to mitochondrial dysfunction and altered cellular energy metabolism.
Biological Activity
2-Chloro-6-iodobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of medicinal and synthetic chemistry. This compound is characterized by its unique structural features, which include a chlorine atom and an iodine atom attached to a benzaldehyde moiety. Its biological activity is of particular interest due to its potential applications in pharmaceuticals, particularly in the development of anticancer agents and other therapeutic compounds.
- Molecular Formula : C₇H₄ClI O
- Molecular Weight : 232.47 g/mol
- Melting Point : 80–82 °C
- Boiling Point : 266.3 °C
- Density : 1.9 g/cm³
Synthesis
The synthesis of this compound can be achieved through various methods, including halogenation reactions and metal-catalyzed processes. One notable method involves the regioselective metal–iodine exchange reaction, which allows for the introduction of iodine into the aromatic ring while maintaining high yields and purity of the product .
Anticancer Properties
Recent studies have highlighted the potential of this compound as a precursor for developing anticancer agents. It has been investigated for its ability to inhibit key proteins involved in tumor cell survival, particularly Bcl-2 and Bcl-xL, which are known to contribute to cancer cell resistance against apoptosis .
- Mechanism of Action :
- The compound exhibits high binding affinity to Bcl-2 family proteins, leading to significant inhibition of cancer cell growth.
- In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for drug development.
Case Studies
A series of case studies have been conducted to evaluate the efficacy of this compound derivatives in preclinical models:
Toxicity and Safety
The safety profile of this compound has been assessed in several studies. It was found to be well-tolerated at doses up to 15 mg/kg in SCID mice, with no significant weight loss or toxicity observed during treatment . However, higher doses resulted in adverse effects, emphasizing the need for careful dose optimization in therapeutic applications.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-chloro-6-iodobenzaldehyde in laboratory settings?
- Methodology : Halogenation of benzaldehyde derivatives is a common approach. For similar halogenated benzaldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), methods involve electrophilic substitution using iodine monochloride (ICl) or directed ortho-metalation strategies . Safety protocols must prioritize handling corrosive reagents (e.g., HF in fluorination) and use inert atmospheres to prevent side reactions. Always consult safety data sheets for hazard mitigation (e.g., PPE requirements, ventilation) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Follow GHS guidelines for halogenated aromatics:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from light to prevent degradation.
- Emergency protocols : Immediate use of eye wash stations and safety showers in case of exposure .
Q. How can researchers confirm the structural identity of this compound after synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., deshielded aldehyde proton at ~10 ppm).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClIO).
- IR spectroscopy : Detect aldehyde C=O stretches (~1700 cm) and C-I bonds (~500 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology :
- Functional selection : Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) for balanced accuracy in thermochemical and electronic properties .
- Basis sets : Employ polarized basis sets (e.g., 6-311+G(d,p)) for halogen atoms to capture electron density distortions.
- Validation : Compare computed dipole moments and frontier orbital energies (HOMO-LUMO gaps) with experimental UV-Vis spectra .
Q. What analytical techniques resolve discrepancies in reported thermodynamic data for halogenated benzaldehydes?
- Methodology : Cross-validate using:
- Differential scanning calorimetry (DSC) : Measure melting points and enthalpy changes.
- Computational thermochemistry : Compare DFT-derived Gibbs free energies with experimental values for reaction intermediates.
- Statistical analysis : Apply error margin assessments (e.g., ±2.4 kcal/mol accuracy in B3LYP atomization energies) to identify outliers .
Q. How should researchers design catalytic coupling reactions using this compound as a substrate?
- Methodology :
- Mechanistic studies : Use DFT to map reaction pathways (e.g., Suzuki-Miyaura coupling), focusing on oxidative addition steps involving the C-I bond.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) under varying temperatures and solvent polarities.
- Kinetic monitoring : Employ HPLC or GC-MS to track intermediate formation and byproduct suppression .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Methodology :
- Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophilic attacks to specific positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance iodide leaving-group ability in nucleophilic substitutions.
- Computational modeling : Simulate transition states to predict regioselectivity trends .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the solubility of this compound in polar solvents?
- Methodology :
- Experimental replication : Measure solubility in controlled conditions (e.g., 25°C, 1 atm) using gravimetric or UV-Vis methods.
- Molecular dynamics (MD) simulations : Model solvent-solute interactions to identify hydrogen-bonding or steric effects.
- Meta-analysis : Compile literature data and assess measurement protocols for consistency (e.g., purity thresholds >98%) .
Q. Methodological Best Practices
Q. What are the key considerations for scaling up synthetic procedures of this compound?
- Methodology :
- Process safety : Evaluate exothermic risks using reaction calorimetry.
- Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water mixtures).
- Yield optimization : Use design of experiments (DoE) to test variables (e.g., stoichiometry, reaction time) .
Q. How to integrate this compound into multi-step organic syntheses?
- Methodology :
- Protection/deprotection : Shield the aldehyde group with acetals or imines during subsequent reactions.
- Compatibility checks : Ensure intermediates are stable under cross-coupling conditions (e.g., Grignard reactions).
- In-situ monitoring : Use FTIR or Raman spectroscopy to track real-time conversions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Molecular Comparison
The table below summarizes key structural and molecular differences between 2-Chloro-6-iodobenzaldehyde and related benzaldehyde derivatives:
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) |
---|---|---|---|---|
This compound | 51738-07-9 | C₇H₄ClIO | 266.46 | Cl (2), I (6) |
3-Chlorobenzaldehyde | 587-04-2 | C₇H₅ClO | 140.56 | Cl (3) |
2-Chloro-6-fluorobenzaldehyde | 387-45-1 | C₇H₄ClFO | 158.45 | Cl (2), F (6) |
2,6-Dichlorobenzaldehyde | N/A | C₇H₄Cl₂O | 175.01 | Cl (2,6) |
Key Observations :
- Halogen Type : The iodine substituent in this compound significantly increases molecular weight compared to fluoro or chloro analogs.
- Substituent Positions: Ortho-substituted dihalogenated derivatives (e.g., 2,6-dichloro or 2-Cl-6-I) exhibit greater steric hindrance than mono-substituted analogs like 3-Chlorobenzaldehyde.
Physicochemical Properties
- Melting Points : While direct data for this compound is unavailable, related compounds show trends:
- Solubility: Iodine’s polarizability enhances solubility in non-polar solvents relative to fluoro or chloro analogs.
Data Tables
Table 1: Comparative Physicochemical and Application Data
Compound | Key Applications | Reactivity Notes |
---|---|---|
This compound | Cross-coupling reactions, radiopharmaceuticals | High reactivity in metal-catalyzed reactions |
2-Chloro-6-fluorobenzaldehyde | Flucloxacillin synthesis | Electrophilic substitution favored by F |
3-Chlorobenzaldehyde | Agrochemicals, dyes | Limited steric hindrance enhances versatility |
Properties
IUPAC Name |
2-chloro-6-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXVAUFKPOPUAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730682 | |
Record name | 2-Chloro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51738-07-9 | |
Record name | 2-Chloro-6-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90730682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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